molecular formula C10H13ClN2O B12109609 4-amino-N-(4-chlorophenyl)butanamide

4-amino-N-(4-chlorophenyl)butanamide

Cat. No.: B12109609
M. Wt: 212.67 g/mol
InChI Key: FYTIHVSIYKYHKP-UHFFFAOYSA-N
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Description

4-amino-N-(4-chlorophenyl)butanamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of butanamide, featuring an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-chlorophenyl)butanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminobutanamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems are used to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-chlorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

4-amino-N-(4-chlorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-bromophenyl)butanamide
  • 4-amino-N-(4-fluorophenyl)butanamide
  • 4-amino-N-(4-methylphenyl)butanamide

Uniqueness

4-amino-N-(4-chlorophenyl)butanamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-amino-N-(4-chlorophenyl)butanamide

InChI

InChI=1S/C10H13ClN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7,12H2,(H,13,14)

InChI Key

FYTIHVSIYKYHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCN)Cl

Origin of Product

United States

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